![molecular formula C17H19N5O4S B2601161 N-(2-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 946379-42-6](/img/structure/B2601161.png)
N-(2-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
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Description
N-(2-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H19N5O4S and its molecular weight is 389.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A study by Dangi et al. (2011) explored the synthesis and antimicrobial potential of derivatives of N-(2-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide. These compounds were evaluated as potential chemotherapeutic agents, indicating a possible application in medical treatment research (Dangi, Hussain, & Talesara, 2011).
In Vitro Cytotoxic Activity
In 2020, Al-Sanea et al. reported on the design, synthesis, and in vitro cytotoxic activity of certain derivatives of this compound. This research aimed at discovering new anticancer agents, showing the compound's relevance in cancer research (Al-Sanea et al., 2020).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes using pyrazole-acetamide derivatives, including N-(2-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide. They explored the effect of hydrogen bonding on the self-assembly process and investigated the antioxidant activity of these complexes, indicating its utility in material science and biochemistry research (Chkirate et al., 2019).
Radiosynthesis for PET Imaging
A 2008 study by Dollé et al. described the radiosynthesis of a related compound for imaging the translocator protein (18 kDa) with PET, highlighting its application in neuroimaging and diagnostic research (Dollé et al., 2008).
Pharmacological Evaluation for Various Biological Activities
Faheem (2018) conducted computational and pharmacological evaluations of heterocyclic novel derivatives, including N-(2-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide, assessing toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This study showcases the compound's potential in diverse pharmacological applications (Faheem, 2018).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-2-26-13-6-4-3-5-12(13)19-14(24)10-27-17-20-15-11(16(25)21-17)9-18-22(15)7-8-23/h3-6,9,23H,2,7-8,10H2,1H3,(H,19,24)(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRLTVGCMPYJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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